molecular formula C32H27N5O5 B2806288 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-methyl-3-nitrophenyl)amino)formamide CAS No. 1796922-90-1

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-methyl-3-nitrophenyl)amino)formamide

Cat. No. B2806288
CAS RN: 1796922-90-1
M. Wt: 561.598
InChI Key: RRNODGQZDXOKOO-UHFFFAOYSA-N
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Description

DBU is a chemical compound that belongs to the class of amidine compounds. It is used in organic synthesis as a catalyst, a complexing ligand, and a non-nucleophilic base .


Synthesis Analysis

DBU is commercially available and is produced synthetically. It may also be isolated from the sea sponge Niphates digitalis . The biosynthesis of DBU has been proposed to begin with adipaldehyde and 1,3-diaminopropane .


Molecular Structure Analysis

DBU is a bicyclic amidine base. It is non-nucleophilic, sterically hindered, tertiary amine base in organic chemistry .


Chemical Reactions Analysis

DBU has been used in the reduction of azides to amines under metal-free conditions . Aromatic and sulfonyl azides are typically used to give the desired amines in moderate to excellent yields .


Physical And Chemical Properties Analysis

DBU is a colorless liquid with a molar mass of 152.241 g·mol −1. It has a density of 1.018 g/mL and a melting point of −70 °C. It is soluble in ethers and alcohols .

Scientific Research Applications

Organic Synthesis and Drug Intermediates

The compound’s structure and functional groups make it a valuable intermediate in organic synthesis. Let’s explore its applications:

Aryl Borate Chemistry:
Drug Carriers and Controlled Release Systems:

Nonlinear Optical Properties

While the compound’s applications extend beyond organic synthesis, it’s worth noting that its nonlinear optical (NLO) properties are significant. Researchers have explored single-alkali metal complexes involving diaza[2.2.2]cryptand (M@crypt, where M = Li, Na, or K) for optoelectronic and NLO purposes. These investigations use density functional theory to understand the compound’s behavior .

Helicene Derivatives

Although not directly related to the compound, helicenes are intriguing organic molecules. For instance, 2,12-diaza[6]helicene exhibits unique properties and has potential applications in materials science and sensing .

Mechanism of Action

As a reagent in organic chemistry, DBU is used as a ligand and base. As a base, protonation occurs at the imine nitrogen . Lewis acids also attach to the same nitrogen .

Safety and Hazards

DBU is labeled as a danger according to GHS labeling. It has hazard statements H301, H302, H312, H314, H412 .

Future Directions

DBU is a versatile reagent in organic chemistry and its use in various reactions, including as a catalyst and a complexing ligand, suggests it has a promising future in the field .

properties

IUPAC Name

1-(2-methyl-3-nitrophenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27N5O5/c1-20-11-6-7-14-23(20)28(38)19-36-27-17-9-8-15-24(27)29(22-12-4-3-5-13-22)34-30(31(36)39)35-32(40)33-25-16-10-18-26(21(25)2)37(41)42/h3-18,30H,19H2,1-2H3,(H2,33,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNODGQZDXOKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=C(C(=CC=C4)[N+](=O)[O-])C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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